molecular formula C7H6F3N B1406122 2,3,4-Trifluoro-5-methylaniline CAS No. 1536760-94-7

2,3,4-Trifluoro-5-methylaniline

Cat. No.: B1406122
CAS No.: 1536760-94-7
M. Wt: 161.12 g/mol
InChI Key: VKILKXREWPWNGG-UHFFFAOYSA-N
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Description

Significance within Contemporary Organofluorine Chemistry

The field of organofluorine chemistry has expanded dramatically, with fluorinated compounds playing a crucial role in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and bioactivity. numberanalytics.comwikipedia.org

2,3,4-Trifluoro-5-methylaniline is a prime example of a strategically designed organofluorine compound. The trifluoro-substitution pattern on the aniline (B41778) ring creates a unique electronic environment, influencing the reactivity and properties of the molecule. This makes it an attractive intermediate for creating novel compounds with desired characteristics. Research on analogous compounds, such as other trifluoroaniline isomers, has demonstrated their utility in producing advanced materials and as key components in the synthesis of specialty chemicals. chemimpex.com For instance, related trifluoroanilines have been utilized in the development of liquid crystal compounds and high-performance polymers. google.comgoogle.com

Strategic Importance as a Fine Chemical Intermediate

As a fine chemical intermediate, this compound holds considerable strategic importance. Its structure allows for further chemical modifications, making it a versatile starting material for a range of more complex molecules. The presence of the amine group provides a reactive site for various chemical transformations, including diazotization, acylation, and alkylation, enabling the synthesis of a diverse array of derivatives.

The applications of closely related trifluoroanilines underscore the potential of this compound. For example, 2,3,4-trifluoroaniline (B1293922) is a known intermediate in the synthesis of certain pharmaceuticals, including quinolone antibiotics like lomefloxacin (B1199960) and ofloxacin, as well as in the creation of pesticides. google.com The addition of a methyl group, as in the case of this compound, can further fine-tune the properties of the resulting products, potentially leading to improved efficacy or novel applications.

Below are data tables detailing the properties of this compound and a closely related compound, 2,3,4-Trifluoroaniline, for comparative purposes.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆F₃N
Appearance Not specified
Supplier Apollo Scientific

Data for this compound is limited in publicly available sources. avantorsciences.com

Physicochemical Properties of 2,3,4-Trifluoroaniline

PropertyValue
Molecular Formula C₆H₄F₃N
Molecular Weight 147.10 g/mol
Appearance Light yellow transparent liquid
Boiling Point 92 °C (at 6.4 kPa)
Purity ≥99.5%

This data is for a closely related compound and is provided for context. google.com

Properties

IUPAC Name

2,3,4-trifluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-3-2-4(11)6(9)7(10)5(3)8/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKILKXREWPWNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 2,3,4 Trifluoro 5 Methylaniline

Electronic Effects of Fluorine and Methyl Substituents on Aromatic Ring Reactivity

The methyl group, on the other hand, is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Regioselectivity and Kinetics in Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. In general, electron-donating groups are ortho-, para-directors, while electron-withdrawing groups are meta-directors. chemistrytalk.orgyoutube.com

The regioselectivity of EAS reactions on 2,3,4-trifluoro-5-methylaniline is therefore complex, with multiple directing influences. The powerful ortho-, para-directing effect of the amino group would be expected to be the dominant factor. However, the positions ortho and para to the amino group are already substituted or are sterically hindered. The remaining open position, C6, is ortho to the methyl group and meta to two of the fluorine atoms. Electrophilic attack at this position would be favored by the directing effects of the amino and methyl groups.

The kinetics of EAS reactions on this molecule are expected to be significantly slower than those on aniline (B41778) or toluene (B28343) due to the strong deactivating effect of the three fluorine atoms. Computational methods, such as those based on density functional theory (DFT) or semi-empirical methods like PM3, can be used to predict the most likely sites of electrophilic attack by calculating the relative energies of the possible intermediates. nih.gov

Nucleophilic Aromatic Substitution (NAS) Pathways and Directed Functionalization

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The three fluorine atoms on the ring of this compound make it a potential candidate for NAS reactions. In NAS, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.

Fluorine can act as a leaving group in NAS reactions, particularly when the ring is activated by other electron-withdrawing substituents. masterorganicchemistry.com In this compound, the fluorine atoms themselves contribute to the electron deficiency of the ring, and one of them could potentially be displaced by a strong nucleophile. The position of the substitution would be influenced by the ability of the remaining substituents to stabilize the negatively charged Meisenheimer complex intermediate.

Directed functionalization of the ring can also be achieved through NAS. For example, the amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles.

Cross-Coupling Reactions Involving the Aniline Moiety

The aniline functionality of this compound can participate in a variety of cross-coupling reactions to form new carbon-nitrogen bonds.

Palladium-Catalyzed Coupling Protocols (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.org In the context of this compound, the aniline itself can act as the amine coupling partner.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine (B1218219) ligands often being the most effective. researchgate.net

The electronic properties of this compound, particularly the electron-withdrawing nature of the fluoroalkyl group, can influence the rate of the reaction. Studies on the coupling of fluoroalkylamines have shown that the turnover-limiting step can be the reductive elimination to form the C-N bond due to the electron-withdrawing effect of the fluoroalkyl substituent. nih.gov

Catalyst System Coupling Partners Key Features
Pd(0) with phosphine ligandsAryl halides/triflates and aminesForms C-N bonds, wide substrate scope. wikipedia.org
Pd(OAc)2 with ligandsAryl halides and aminesPd(II) precursor is reduced in situ. libretexts.org
Pd complexes with bidentate ligands (e.g., BINAP, DPPF)Aryl iodides/triflates and primary aminesImproved reaction rates and yields. wikipedia.org

Other Metal-Mediated Coupling Approaches

Besides palladium, other metals such as copper can also mediate C-N cross-coupling reactions. The Ullmann condensation, for example, is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. While historically requiring harsh reaction conditions, modern variations of the Ullmann reaction have been developed with improved catalyst systems and milder conditions.

Oxidation and Reduction Chemistry of the Aniline Functionality

The aniline functionality of this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group can be oxidized to various functional groups, including nitroso, nitro, and azo compounds. The specific product depends on the oxidizing agent and the reaction conditions. The presence of the electron-withdrawing fluorine atoms may make the amino group less susceptible to oxidation compared to unsubstituted aniline.

Reduction: The synthesis of this compound often involves the reduction of a corresponding nitro-substituted precursor, 1-methyl-2,3,4-trifluoro-5-nitrobenzene. This reduction can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Another important reaction of the aniline functionality is diazotization. Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a wide range of other functional groups through Sandmeyer, Schiemann, and other related reactions.

Scientific Literature Lacks Specific Focus on Catalytic Transformations of this compound

The investigation into the catalytic behavior of this compound is crucial for understanding its potential applications in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials where fluorinated aromatic amines are key building blocks. The unique substitution pattern of three fluorine atoms and a methyl group on the aniline ring is expected to impart distinct electronic and steric properties, which would significantly influence its reactivity in catalyzed reactions.

General methodologies in organic synthesis suggest that this compound could, in principle, participate in a variety of catalytic transformations. These could include:

Palladium-catalyzed cross-coupling reactions: The amino group could direct C-H activation, or the aniline itself could serve as a coupling partner in Buchwald-Hartwig amination reactions. The fluorine atoms would likely influence the oxidative addition and reductive elimination steps in a catalytic cycle.

Copper-catalyzed reactions: Copper catalysts are widely used for various C-N, C-O, and C-C bond-forming reactions. The reactivity of this compound in reactions such as the Ullmann condensation or Chan-Lam coupling would be of significant interest.

Rhodium-catalyzed reactions: Rhodium catalysts are known to mediate a range of transformations, including C-H functionalization and asymmetric synthesis. The potential for stereoselective reactions involving this trifluorinated aniline derivative remains an open area for investigation.

However, without specific experimental data and mechanistic studies on this compound, any discussion on the role of catalysis in its transformations remains speculative. The absence of dedicated research articles or patents prevents a detailed analysis of catalyst systems, reaction conditions, product yields, and mechanistic pathways involving this compound.

Further research is evidently needed to explore the catalytic chemistry of this compound to unlock its synthetic potential and to provide the scientific community with valuable data on its reactivity and mechanistic behavior.

Derivatization Strategies and Functional Group Transformations of 2,3,4 Trifluoro 5 Methylaniline

N-Alkylation, N-Acylation, and Sulfonamidation Reactions

The primary amino group of 2,3,4-Trifluoro-5-methylaniline serves as a versatile handle for a variety of functionalization reactions, including the formation of C-N and S-N bonds.

N-Alkylation N-alkylation of anilines involves the substitution of one or both hydrogen atoms of the amino group with alkyl or arylalkyl groups. This is commonly achieved by reaction with alkylating agents such as alkyl halides, sulfates, or through reductive amination with aldehydes and ketones. While direct experimental data for the N-alkylation of this compound is not extensively documented in readily available literature, the principles can be inferred from reactions with analogous anilines. For instance, N-alkylation of various substituted anilines has been successfully performed using alkyl halides. beilstein-journals.org Another prominent method is the N-methylation of anilines using methanol (B129727) in the presence of a suitable catalyst. chemicalbook.com It is expected that this compound would undergo similar transformations to yield N-alkyl and N,N-dialkyl derivatives.

N-Acylation N-acylation is a fundamental transformation where an acyl group (R-C=O) is introduced at the nitrogen atom, forming an amide. This reaction typically proceeds by treating the aniline (B41778) with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting amides are generally stable, crystalline solids. The synthesis of related compounds, such as N-acyl-N-(2,3,4-trifluoro-benzene amido) propionic acid esters, has been reported, demonstrating the feasibility of N-acylation on the 2,3,4-trifluoroaniline (B1293922) scaffold. google.com Benzotrifluoride has been studied as a useful alternative solvent for acylation reactions. acs.org This type of reaction converts the basic amino group into a neutral amide functionality, significantly altering the compound's chemical properties.

Sulfonamidation The reaction of this compound with a sulfonyl halide (e.g., benzenesulfonyl chloride) or sulfonyl fluoride (B91410) in the presence of a base leads to the formation of a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry. Modern synthetic methods have been developed for the efficient coupling of anilines and sulfonyl fluorides. nih.gov For example, visible-light-mediated reactions provide a pathway to synthesize sulfonylated anilines under mild conditions. nih.gov Another approach employs calcium triflimide to activate robust sulfonyl fluorides for reaction with a wide array of amines, including electron-deficient anilines, to produce sulfonamides in good yields. acs.org Given these methodologies, this compound is a suitable substrate for the synthesis of a diverse range of N-sulfonyl derivatives.

Table 1: General Conditions for N-Functionalization of Anilines
Reaction TypeTypical ReagentsCatalyst/BaseExpected Product with this compound
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃, NaH)N-Alkyl-2,3,4-trifluoro-5-methylaniline
N-AcylationAcyl Chloride (e.g., CH₃COCl) or AnhydrideBase (e.g., Pyridine, Et₃N)N-Acetyl-2,3,4-trifluoro-5-methylaniline
SulfonamidationSulfonyl Chloride (e.g., C₆H₅SO₂Cl) or Sulfonyl FluorideBase (e.g., Pyridine) or Catalyst (e.g., Ca(NTf₂)₂) acs.orgN-(Phenylsulfonyl)-2,3,4-trifluoro-5-methylaniline

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. This reaction is generally reversible and involves the elimination of a water molecule. The amino group of this compound can react with various carbonyl compounds to yield the corresponding Schiff base derivatives.

The synthesis of Schiff bases from various substituted anilines and aldehydes is well-established. nih.govresearchgate.net For example, novel Schiff bases have been synthesized by condensing 3-amino-2-methyl quinazolin-4-(3H)-one with different aromatic aldehydes. researchgate.net These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. The electronic properties of the aldehyde and the aniline influence the reaction rate and equilibrium position. The electron-withdrawing fluorine atoms on the aniline ring may decrease its nucleophilicity, potentially requiring slightly more forcing conditions compared to non-fluorinated anilines.

Table 2: Examples of Aldehydes for Schiff Base Formation
Aldehyde ReactantResulting Schiff Base Structure (General)Notes
BenzaldehydeN-(Benzylidene)-2,3,4-trifluoro-5-methylanilineForms a simple aromatic Schiff base.
4-Hydroxybenzaldehyde4-(((2,3,4-Trifluoro-5-methylphenyl)imino)methyl)phenolIntroduces a phenolic hydroxyl group.
4-Nitrobenzaldehyde2,3,4-Trifluoro-N-((4-nitrophenyl)methylene)-5-methylanilineIntroduces a nitro group, useful for further functionalization.
Salicylaldehyde (2-Hydroxybenzaldehyde)2-(((2,3,4-Trifluoro-5-methylphenyl)imino)methyl)phenolCan act as a ligand for metal complex formation.

Transformations of the Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification, primarily through oxidation or free-radical halogenation at the benzylic position.

Oxidation of the Methyl Group The benzylic methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid typically convert the methyl group to a carboxylic acid. However, the reaction rate is significantly decreased by electron-withdrawing substituents on the aromatic nucleus. thieme-connect.de The three fluorine atoms on the ring of this compound would likely make the oxidation of its methyl group more challenging compared to toluene (B28343). The oxidation of trifluorotoluene, for instance, can lead to the cleavage of the aromatic ring itself under drastic conditions, yielding trifluoroacetic acid, highlighting the stability of C-F bonds over the aromatic system. youtube.com

Halogenation of the Methyl Group Substitution of the hydrogen atoms of the methyl group with halogens (e.g., chlorine or bromine) can be achieved via a free-radical pathway. This reaction is typically initiated by UV light or a radical initiator and proceeds without a catalyst. chemguide.co.uk For example, the reaction of boiling methylbenzene with chlorine in the presence of UV light results in substitution in the methyl group to form (chloromethyl)benzene, and subsequently (dichloromethyl)benzene and (trichloromethyl)benzene. chemguide.co.uk A similar transformation has been documented for 2,4-dichloro-5-fluorotoluene, which undergoes chlorination under illumination to yield the corresponding benzotrichloride. google.com Therefore, it is highly probable that this compound would react with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions to afford the corresponding mono-, di-, or tri-halogenated methyl derivatives.

Derivatization for Enhanced Analytical Detection

Chemical derivatization is a crucial technique in analytical chemistry used to modify an analyte to improve its separation and detection characteristics in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netpsu.edu this compound, containing a primary amino group, is an excellent candidate for such derivatization.

Derivatization for GC-MS Analysis For GC analysis, derivatization aims to increase the volatility and thermal stability of polar compounds. The primary amino group of this compound can be readily derivatized.

Acylation: Reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is a common method. This replaces the active hydrogens of the amine with a trifluoroacetyl group, creating a more volatile derivative that is highly responsive to electron capture detection (ECD). chemicalbook.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govsigmaaldrich.com These silyl (B83357) derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, aiding in identification.

Derivatization for HPLC Analysis For HPLC, derivatization is often employed to attach a chromophore or fluorophore to the analyte, enhancing its detectability by UV-Vis or fluorescence detectors.

Fluorescent Labeling: Reagents such as dansyl chloride or 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) react with the primary amine to yield highly fluorescent derivatives. nih.gov This allows for trace-level quantification. Novel fluorigenic labels, such as pyrazoline-based reagents, are continuously being developed for the sensitive detection of amines. researchgate.net

Table 3: Common Derivatization Reagents for Analytical Applications
ReagentAbbreviationTarget Functional GroupAnalytical TechniquePurpose
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH₂GC-MSIncreases volatility, improves peak shape. nih.gov
Trifluoroacetic AnhydrideTFAA-NH₂GC-ECD/MSIncreases volatility and ECD response. chemicalbook.com
Pentafluorobenzyl BromidePFBBr-NH₂GC-ECD/MSForms derivative with high electron affinity. greyhoundchrom.com
Dansyl ChlorideDNS-Cl-NH₂HPLC-FLDAttaches a fluorescent tag for sensitive detection. nih.gov
4-(4,5-Diphenyl-1H-imidazole-2-yl)benzoyl chlorideDIB-Cl-NH₂HPLC-FLDAttaches a highly fluorescent tag. nih.gov

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for 2,3,4-Trifluoro-5-methylaniline could be located.

Detailed ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the aromatic and methyl protons of this compound are not available in the searched resources.

Specific ¹³C NMR chemical shift data for the carbon atoms of the benzene (B151609) ring and the methyl group of this compound are not available.

Specific ¹⁹F NMR data, which would provide key insights into the electronic environment of the fluorine atoms on the aromatic ring, are not available for this compound.

Vibrational Spectroscopy

No specific experimental FT-IR or Raman spectral data for this compound could be found.

A detailed analysis of the characteristic vibrational modes, including N-H stretching, C-F stretching, and aromatic ring vibrations, through FT-IR spectroscopy for this compound is not possible due to the lack of available spectra.

Similarly, no Raman spectral data for this compound, which would complement FT-IR data and provide information on the polarizability of the molecule's bonds, could be located.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture.

In the analysis of this compound, Electron Ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of anilines is often characterized by the loss of a hydrogen atom, followed by the elimination of HCN. For halogenated anilines, the primary fragmentation pathway often involves the loss of the halogen atom or a hydrohalogen molecule (HX). miamioh.edu

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₆F₃N. The fragmentation pattern is anticipated to involve the following key steps:

Initial Fragmentation: Loss of a fluorine atom or HF are plausible initial fragmentation steps, given the presence of multiple fluorine substituents. whitman.edu

Ring Fragmentation: Subsequent fragmentation would likely involve the characteristic loss of HCN from the aniline (B41778) ring structure. whitman.edu

Methyl Group Fragmentation: The methyl group can also be lost as a CH₃ radical.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing aniline derivatives, as it can be performed without the need for derivatization, which is often required for GC analysis of polar compounds. semanticscholar.org In LC-MS, Electrospray Ionization (ESI) is a common technique. The analysis of fluorinated anilines by LC-MS can be enhanced by using appropriate mobile phases and derivatization reagents to improve ionization efficiency. acs.org High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS), can provide highly accurate mass measurements, aiding in the unambiguous identification of the elemental composition of the parent ion and its fragments. nih.gov

Table 1: Predicted Key Mass Fragments for this compound

Fragment IonPredicted m/zDescription
[C₇H₆F₃N]⁺177.04Molecular Ion
[C₇H₅F₃N]⁺176.03Loss of a Hydrogen atom
[C₇H₆F₂N]⁺158.05Loss of a Fluorine atom
[C₇H₅F₂N]⁺157.04Loss of HF
[C₆H₅F₃]⁺146.03Loss of the Amino group
[C₆H₃FN]⁺108.02Loss of HF and HCN

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aniline and its derivatives, the UV-Vis spectrum is typically characterized by two main absorption bands. researchgate.net

The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the benzene ring. The presence of the amino (-NH₂) and methyl (-CH₃) groups as auxochromes, and the fluorine atoms as chromophores, will influence the position and intensity of these absorption bands. The amino group generally causes a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. Conversely, the electron-withdrawing nature of the fluorine atoms may lead to a hypsochromic (blue) shift.

The electronic absorption spectrum of aniline vapor shows a strong transition around 230 nm and a weaker, more structured band around 285 nm. researchgate.net For this compound, it is anticipated that the absorption maxima will be in a similar region, with potential shifts due to the combined electronic effects of the substituents. The formation of electron donor-acceptor (EDA) complexes between anilines and other molecules can lead to the appearance of new charge-transfer bands in the UV-Vis spectrum. nih.gov

Table 2: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted Wavelength (λmax)Molar Absorptivity (ε)
π → π* (Primary Band)~230 - 240 nmHigh
π → π* (Secondary Band)~280 - 290 nmModerate

X-ray Diffraction Crystallography of Solid-State Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound itself is publicly available, analysis of related aniline derivatives provides insight into the expected structural features.

The crystal structures of substituted anilines are often characterized by intermolecular hydrogen bonding between the amino group of one molecule and a suitable acceptor atom on a neighboring molecule. In the case of this compound, the nitrogen atom of the amino group can act as a hydrogen bond donor, and the fluorine atoms or the nitrogen atom itself can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice. mdpi.commdpi.com

For derivatives of this compound, such as co-crystals or salts with other molecules, X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles. This data would confirm the planar or near-planar geometry of the benzene ring and the orientation of the substituent groups. The analysis of crystal structures of similar compounds, like N-methylaniline derivatives, has shown the formation of various supramolecular synthons through hydrogen bonding.

Chromatographic Purity and Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for separating it from its isomers and other impurities. researchgate.netnih.gov Reversed-phase HPLC is a commonly employed method for the analysis of aniline and its derivatives. rsc.org

A typical reversed-phase HPLC method for this compound would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation of positional isomers of fluorinated anilines can be challenging due to their similar physicochemical properties. Optimization of the mobile phase composition, pH, and temperature is often necessary to achieve adequate resolution. chromforum.orgchromforum.org

UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. This makes it a particularly advantageous technique for the analysis of complex mixtures containing isomeric species. nih.gov The development of a robust HPLC or UPLC method is critical for quality control during the synthesis and for the accurate quantification of this compound in various matrices.

Table 3: Typical HPLC/UPLC Parameters for the Analysis of Anilines

ParameterTypical Conditions
Column C18, C8, or Phenyl-Hexyl
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., formate, acetate)
Flow Rate 0.2 - 1.0 mL/min
Detection UV at a wavelength corresponding to the absorption maximum
Column Temperature 25 - 40 °C

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. nih.govbohrium.com For 2,3,4-trifluoro-5-methylaniline, DFT studies would be instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The aniline (B41778) molecule itself is known to be nonplanar, with the amino (-NH2) group positioned slightly out of the plane of the benzene (B151609) ring. The presence of three electron-withdrawing fluorine atoms and one electron-donating methyl group on the phenyl ring would significantly influence this geometry. The fluorine atoms, particularly at the ortho (position 2) and meta (position 3) locations, would exert strong inductive effects, while the methyl group at position 5 would have a hyperconjugative effect. Conformational analysis would explore the rotational barrier of the amino group and the methyl group, identifying the most stable conformer. It is expected that electron-withdrawing substituents favor a more planar structure.

While specific data for the target molecule is unavailable, the table below presents typical bond lengths for related compounds to illustrate the expected values.

Table 1: Representative Bond Lengths (Å) in Substituted Anilines

Illustrative data showing typical bond lengths in aniline and its derivatives. The values for this compound are expected to be influenced by its specific substitution pattern.

BondTypical Length (Å)Reference Compound
C-C (Aromatic)1.39 - 1.40Aniline
C-N1.40 - 1.41Aniline
C-F1.35 - 1.36Fluoroaniline (B8554772) Isomers researchgate.net
C-H (Aromatic)~1.08Benzene
N-H~1.00Aniline
C-C (Methyl)~1.51Toluene (B28343)

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. karazin.ua It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEPS would show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for protonation. The highly electronegative fluorine atoms would create regions of negative potential around them but would also withdraw electron density from the aromatic ring, making the ring carbons more electropositive than in aniline. The methyl group, being electron-donating, would slightly increase the electron density on the ring in its vicinity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests high reactivity. researchgate.netsemanticscholar.org

Table 2: Calculated FMO Properties of Fluoroaniline Isomers

This table shows HOMO-LUMO energies and the resulting energy gap for related fluoroaniline isomers, calculated using Density Functional Theory (DFT/B3LYP) and Hartree-Fock (HF) methods. This data provides context for the expected electronic properties of this compound. researchgate.net

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
5-Nitro-2-fluoroanilineDFT-6.503-2.6293.874
HF-9.551-1.3038.248
2-Nitro-5-fluoroanilineDFT-6.653-2.6743.979
HF-9.619-1.4438.176

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken population analysis is a method for calculating partial atomic charges, which helps in understanding the electronic distribution within a molecule. semanticscholar.org These charges are useful for interpreting molecular polarity and reactivity. researchgate.net In this compound, the nitrogen atom of the amino group is expected to carry a significant negative charge. The three highly electronegative fluorine atoms will also have negative charges, drawing electron density away from the carbon atoms to which they are attached. Consequently, the ring carbons bonded to fluorine atoms (C2, C3, C4) will exhibit positive charges. The methyl group's carbon and hydrogen atoms will have charges reflecting their lower electronegativity compared to the aromatic ring and its substituents.

Thermochemical and Kinetic Calculations for Reaction Pathways

DFT calculations can be used to model reaction pathways and determine their thermochemical and kinetic parameters. This involves calculating the activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*). researchgate.net For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, these calculations can predict the reaction rate and feasibility. For instance, in an oxidation reaction, studies on substituted anilines have shown that electron-donating groups enhance the reaction rate, while electron-withdrawing groups inhibit it. nih.govepa.gov Given the mix of substituents on this compound, its reactivity would be a balance of these opposing effects. Thermodynamic analysis can also indicate whether a reaction is endothermic or exothermic. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Hammett Constant Analyses (focusing on chemical reactivity parameters)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.netnih.gov Hammett constant analysis is a specific type of linear free-energy relationship used extensively in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org

The Hammett equation is given by: log(k/k₀) = σρ

Where k is the rate constant for the substituted reaction, k₀ is the rate constant for the reference (unsubstituted) reaction, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the type of reaction. libretexts.org

Table 3: Selected Hammett Substituent Constants (σ)

This table lists the Hammett constants for meta and para positions for substituents relevant to this compound. These values quantify the electron-donating or electron-withdrawing nature of a substituent. libretexts.orgoup.com

Substituentσmetaσpara
-F+0.34+0.06
-CH₃-0.07-0.17
-NH₂-0.16-0.66
-NO₂+0.71+0.78

Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., Topological Polar Surface Area, LogP)

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the physicochemical properties of molecules like this compound. These predicted values, known as molecular descriptors, are instrumental in forecasting the behavior of a compound in various chemical and biological systems. Key descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) offer insights into a molecule's potential for membrane permeability and its hydrophilic or hydrophobic nature, respectively.

The Topological Polar Surface Area is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a crucial parameter in medicinal chemistry for predicting the transport properties of drug candidates. chemicalbook.com Generally, molecules with a lower TPSA are more likely to permeate biological membranes. chemicalbook.com For this compound, the presence of the amine group (-NH2) is the primary contributor to its TPSA.

The LogP value represents the ratio of a compound's concentration in a biphasic system of a lipid (octanol) and an aqueous (water) phase. It is a well-established measure of a molecule's lipophilicity. A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value suggests a preference for the aqueous phase (hydrophilic). The fluorine and methyl substituents on the aniline ring of this compound are expected to significantly influence its LogP value.

Predicted Molecular Descriptors for this compound

Molecular Descriptor Predicted Value
Topological Polar Surface Area (TPSA) 26.02 Ų
LogP 2.58

Data is based on computational predictions.

The predicted TPSA of 26.02 Ų suggests that this compound is likely to have good membrane permeability. The predicted LogP of 2.58 indicates that the compound is moderately hydrophobic and would have a greater affinity for lipid-like environments over aqueous ones. These computational insights are valuable for guiding further experimental studies and for anticipating the behavior of this compound in various applications.

Lack of Specific Application Data for this compound

Therefore, it is not possible to provide a detailed, evidence-based article on the applications of this compound that adheres to the requested outline covering its use in fine chemical synthesis, specific heterocyclic constructions, advanced materials, and agrochemical development.

General information indicates that fluorinated compounds are valuable in organic synthesis for creating pharmaceuticals, agrochemicals, and advanced materials due to their unique properties. cymitquimica.com However, without specific examples and research findings for this compound, any attempt to generate content for the specified sections would be speculative and fall outside the required standards of scientific accuracy. Further investigation into specialized chemical databases or proprietary research may be necessary to uncover the specific applications of this compound.

Applications in Advanced Organic Synthesis and Material Sciences

Intermediate in Agrochemical Research and Development

Development of Herbicidal Compounds

2,3,4-Trifluoro-5-methylaniline is a significant building block in the creation of modern agrochemicals, particularly herbicides. The unique arrangement of fluorine atoms and a methyl group on the aniline (B41778) ring is instrumental in defining the biological efficacy of the resulting herbicidal molecules. Fluorinated anilines, in general, are recognized as important intermediates for herbicides that contribute to increased crop yields. ontosight.ai

Research has focused on incorporating the 2,3,4-trifluoro-5-methylphenyl group into various herbicidal scaffolds. This specific structural motif is valuable for developing new active ingredients in a market where resistance to existing herbicides is a growing concern. The synthesis of these agrochemicals often involves leveraging the aniline's reactivity to build more complex structures. While specific commercial herbicides directly derived from this exact isomer are not prominently documented in public literature, the general class of trifluoromethyl-substituted pyridines and fluorinated anilines are key components in numerous patented agrochemicals. ontosight.aisemanticscholar.org This highlights the industrial relevance of such fluorinated intermediates in the ongoing development of new crop protection solutions.

Application in the Synthesis of Specialized Dyes and Pigments

Fluorinated anilines, including isomers like this compound, serve as important precursors in the synthesis of specialized dyes and pigments. The introduction of fluorine atoms into the dye structure can significantly enhance properties such as brightness, stability, and resistance to degradation from light and chemical exposure. google.comgoogle.com These characteristics are highly desirable for high-performance applications.

The primary method for converting anilines into dyes is through a two-step process:

Diazotization: The primary aromatic amine group of the aniline is converted into a diazonium salt using nitrous acid. nih.govunb.ca

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form an azo compound (-N=N-), which constitutes the chromophore of the dye. nih.govunb.casphinxsai.com

By carefully selecting the coupling partner, a wide spectrum of colors can be achieved. unb.ca The fluorine substituents on the aniline ring of this compound modify the electronic properties of the aromatic system, which in turn influences the absorption spectrum and thus the final color of the dye. google.com The use of fluorinated anilines has been specifically noted for creating pigments with high brightness and stability, making them suitable for use in demanding applications like automotive paints, durable plastics, and specialized inks. google.comresearchgate.net

Development as a Ligand Precursor for Catalytic Systems

In the field of organometallic chemistry and catalysis, this compound is a valuable precursor for synthesizing advanced ligands. The amine group provides a reactive handle for constructing more complex chelating molecules that can bind to a metal center and modulate its catalytic activity.

Schiff Base Ligands: One of the most direct applications is in the synthesis of Schiff base ligands. These are formed through the condensation reaction between the primary amine of this compound and a carbonyl compound (an aldehyde or ketone). iosrjournals.orgjetir.org The resulting molecule contains an imine or azomethine group (-C=N-) and can coordinate to metal ions. iosrjournals.orgjetir.org The fluorinated aromatic rings from the aniline precursor influence the electronic properties of the ligand, which in turn affects the stability and reactivity of the final metal complex. These complexes can be explored as catalysts in various organic transformations. iosrjournals.org

N-Heterocyclic Carbene (NHC) Ligands: this compound can also serve as a starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of ligands in modern catalysis, known for forming very strong bonds with metal centers and promoting high catalytic activity. sigmaaldrich.comtcichemicals.com The synthesis involves constructing an imidazolium (B1220033) salt, often using the aniline as the source for one or both of the nitrogen-bound aryl groups. tcichemicals.com The bulky and electron-withdrawing nature of the 2,3,4-trifluoro-5-methylphenyl group can be used to fine-tune the steric and electronic properties of the NHC ligand. sigmaaldrich.comtcichemicals.com This tuning is critical for optimizing catalyst performance in reactions such as cross-coupling, metathesis, and C-H activation. sigmaaldrich.comtcichemicals.com

Future Research Directions and Challenges in 2,3,4 Trifluoro 5 Methylaniline Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the broader field of organofluorine chemistry is the development of synthetic routes that are both efficient and environmentally benign. Future research concerning 2,3,4-Trifluoro-5-methylaniline will increasingly focus on sustainability and atom economy.

Current synthesis methods for fluorinated anilines can involve multi-step processes that may utilize harsh reagents or generate significant waste. google.comgoogle.com For instance, some preparations start from chlorinated precursors and involve a halogen-exchange (Halex) reaction followed by reduction, or begin with nitration and subsequent hydrogenation steps. google.comsciencemadness.org A patented method describes the synthesis of 2,3,4-trifluoroaniline (B1293922) from tetrafluorobenzene, a byproduct of another process, using liquefied ammonia (B1221849) at high temperatures, which achieves a high yield but requires high-pressure conditions. google.comgoogle.com

The future direction is to move towards more atom-economical approaches. Atom economy is a principle of green chemistry that measures the efficiency of a reaction by how much of the reactants' mass is incorporated into the final product. rsc.org Strategies that achieve 100% atom economy, where all reactant atoms are found in the desired product, are the ideal goal. rsc.org Research is expected to explore:

Catalytic C-H Amination: Direct amination of a corresponding trifluoromethyl-toluene precursor would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials like nitro or chloro groups.

Reagentless Approaches: Inspired by developments in other areas of organic synthesis, future methods might utilize light or electrochemistry to drive the desired transformations, minimizing the need for stoichiometric reagents. rsc.org

Palladium-Catalyzed Processes: Palladium catalysis has been shown to be effective for the acetalization of other trifluorinated compounds in an atom-economical manner. lookchem.comrsc.org Similar catalytic systems could be investigated for the synthesis of this compound precursors.

Flow Chemistry: Utilizing microreactors for continuous synthesis can improve efficiency, safety, and scalability, representing a more sustainable manufacturing approach compared to traditional batch processes.

Overcoming the challenge of activating specific C-H or C-F bonds on the fluorinated aromatic ring without affecting other sensitive functional groups will be a key focus of this research.

Exploration of Novel Reactivity Pathways for Diversified Derivatization

The unique electronic properties imparted by the three fluorine atoms on the aniline (B41778) ring of this compound suggest a rich and largely unexplored reactivity landscape. Future research will aim to move beyond standard aniline chemistry to unlock novel reaction pathways for creating a diverse range of derivatives.

Key areas of exploration include:

Selective C-F Bond Functionalization: While often considered a challenge, the selective activation and substitution of a single C-F bond in a polyfluorinated system is a significant goal in modern organofluorine chemistry. researchgate.net Achieving this with this compound would allow for the precise introduction of other functional groups, leading to a vast array of new structures with potentially unique properties. Transition-metal-mediated C-F bond activation is a promising strategy in this regard. researchgate.net

Aryne Intermediates: The generation of fluorinated aryne intermediates from precursors like this compound could open up pathways to complex, functionalized aromatic and heterocyclic molecules through cycloaddition or nucleophilic trapping reactions. researchgate.net

Photoredox and Electrochemical Methods: These modern synthetic tools can enable transformations that are difficult to achieve with traditional thermal methods. Applying these techniques to this compound could uncover new modes of reactivity, such as novel coupling reactions or the generation of radical intermediates for further functionalization.

Directed Ortho-Metalation (DoM): The directing ability of the amino group could be exploited for selective functionalization at the C6 position. However, the interplay with the deactivating fluorine atoms presents a challenge that requires careful optimization of reaction conditions and reagents.

The ultimate goal is to treat this compound not just as a final product but as a versatile platform for constructing more complex, high-value molecules.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of reactions involving polyfluorinated molecules makes predicting outcomes and optimizing conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this aspect of chemical research. rjptonline.orgrsc.org

For this compound, AI and ML can be applied to:

Predict Reaction Outcomes: Neural networks trained on vast datasets of chemical reactions can predict the most likely products of a given set of reactants and conditions. nih.govchemistryworld.com This is particularly valuable for exploring the novel reactivity pathways mentioned above, allowing researchers to screen potential reactions in silico before committing resources to wet-lab experiments. rjptonline.org

Optimize Reaction Yields: ML algorithms can analyze high-throughput experimentation (HTE) data to identify complex interactions between reaction parameters (e.g., catalyst, solvent, temperature) and their effect on yield. researchgate.net This can significantly accelerate the optimization of synthetic routes to this compound and its derivatives, reducing the number of experiments needed. rjptonline.org

Elucidate Reaction Mechanisms: By analyzing subtle trends in reaction data, ML can help generate new mechanistic hypotheses. researchgate.net For instance, AI can analyze steric and electronic parameters to predict the selectivity of reactions, offering deeper insights into how the trifluoro-substituted ring influences reactivity. eurekalert.org

Predict Physicochemical Properties: ML models can be trained to predict properties like C-F bond dissociation energies, which is crucial for developing selective C-F activation strategies. acs.org

A major challenge in this area is the availability of high-quality, large-scale, and standardized data for training the ML models. rjptonline.orgchemai.io Building comprehensive reaction databases specifically for fluorinated compounds will be crucial for the successful application of AI in this field.

Design and Synthesis of Next-Generation Fluorinated Building Blocks with Tunable Properties

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.combeilstein-journals.org this compound itself is a building block, but the future lies in using it as a scaffold to create a new generation of more complex fluorinated building blocks with precisely tuned properties.

Future research directions will focus on:

Multi-functional Scaffolds: Using the derivatization strategies outlined in section 8.2, researchers can synthesize derivatives of this compound that contain additional reactive handles. These new, multi-functional building blocks can then be used in medicinal chemistry and materials science to construct novel compounds.

Fluorinated Organoboron Compounds: Combining the unique features of fluorine with the synthetic versatility of organoboron moieties creates highly valuable building blocks. researchgate.netacs.org Research into the borylation of this compound or its derivatives could yield new reagents for cross-coupling reactions.

Chiral Fluorinated Motifs: The development of methods to introduce chirality into derivatives of this compound is a significant challenge but offers high rewards, as chiral fluorinated molecules are of great interest in drug discovery. researchgate.net

Tunable Electronics and Lipophilicity: By systematically modifying the substitution pattern on the this compound core, it will be possible to fine-tune the electronic properties and lipophilicity of the resulting building blocks. This allows for the rational design of molecules with specific properties required for a given application, such as a particular drug target or an organic electronic material.

The challenge lies in developing synthetic methodologies that are both versatile and precise enough to create these complex, next-generation building blocks efficiently and selectively. cuny.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.